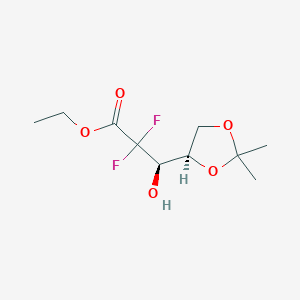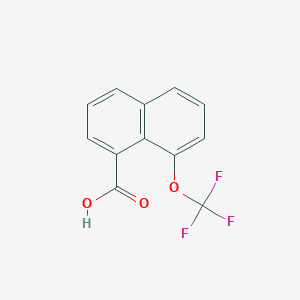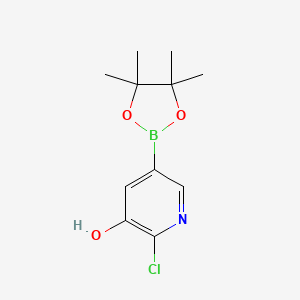
(R)-Ethyl 3-((R)-2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-difluoro-3-hydroxypropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-Ethyl 3-(®-2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-difluoro-3-hydroxypropanoate is a complex organic compound characterized by its unique structure, which includes a dioxolane ring, difluoro groups, and a hydroxypropanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Ethyl 3-(®-2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-difluoro-3-hydroxypropanoate typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the dioxolane ring, introduction of the difluoro groups, and esterification to form the ethyl ester. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
®-Ethyl 3-(®-2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-difluoro-3-hydroxypropanoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The ester group can be reduced to alcohols.
Substitution: The difluoro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions include ketones, alcohols, and substituted derivatives, which can be further utilized in various applications.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, ®-Ethyl 3-(®-2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-difluoro-3-hydroxypropanoate is studied for its potential as a biochemical probe. It can be used to investigate enzyme mechanisms and metabolic pathways.
Medicine
In medicine, this compound is explored for its potential therapeutic properties. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases where modulation of specific pathways is required.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of ®-Ethyl 3-(®-2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-difluoro-3-hydroxypropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological or chemical effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression modulation.
Comparison with Similar Compounds
Similar Compounds
Dialkylresorcinols: These compounds share some structural similarities and are known for their antimicrobial properties.
Fluorinated Hydroxyesters: Compounds with similar functional groups, such as fluorinated hydroxyesters, exhibit comparable reactivity and applications.
Uniqueness
®-Ethyl 3-(®-2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-difluoro-3-hydroxypropanoate is unique due to its combination of a dioxolane ring, difluoro groups, and a hydroxypropanoate moiety. This unique structure imparts specific reactivity and properties that distinguish it from other similar compounds, making it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C10H16F2O5 |
|---|---|
Molecular Weight |
254.23 g/mol |
IUPAC Name |
ethyl (3R)-3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-difluoro-3-hydroxypropanoate |
InChI |
InChI=1S/C10H16F2O5/c1-4-15-8(14)10(11,12)7(13)6-5-16-9(2,3)17-6/h6-7,13H,4-5H2,1-3H3/t6-,7-/m1/s1 |
InChI Key |
OUFRYOWGFSOSEY-RNFRBKRXSA-N |
Isomeric SMILES |
CCOC(=O)C([C@@H]([C@H]1COC(O1)(C)C)O)(F)F |
Canonical SMILES |
CCOC(=O)C(C(C1COC(O1)(C)C)O)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-(Trifluoromethyl)isoxazolo[4,3-c]quinolin-3(1H)-one](/img/structure/B11862189.png)


![8-tert-Butyl-2-oxo-1-oxaspiro[4.5]decane-4-carboxylic acid](/img/structure/B11862201.png)

![2-(2-(1,4-Dioxaspiro[4.5]decan-6-yl)ethyl)pyridine](/img/structure/B11862211.png)

![2-Bromo-1-(2-methylimidazo[1,2-a]pyridin-3-yl)ethanone](/img/structure/B11862215.png)



![2-(Cyclohexylmethyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B11862246.png)


